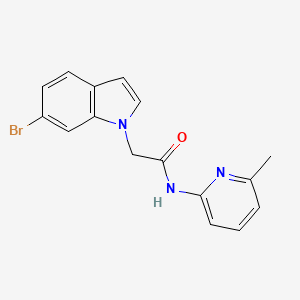![molecular formula C15H21N3O3S2 B12185195 1-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxamide](/img/structure/B12185195.png)
1-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiazolidine ring, and a tetrahydrofuran moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the tetrahydrofuran moiety and the piperidine ring. Key reagents and catalysts are employed to facilitate these transformations, ensuring high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors. These methods enhance the efficiency and scalability of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce more saturated derivatives.
Scientific Research Applications
1-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is
Properties
Molecular Formula |
C15H21N3O3S2 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-[(E)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C15H21N3O3S2/c16-13(19)10-3-5-17(6-4-10)9-12-14(20)18(15(22)23-12)8-11-2-1-7-21-11/h9-11H,1-8H2,(H2,16,19)/b12-9+ |
InChI Key |
QWUYYVZCEZIMAT-FMIVXFBMSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C\N3CCC(CC3)C(=O)N)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CN3CCC(CC3)C(=O)N)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-1-cyclopentyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12185116.png)
![2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12185119.png)
![N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide](/img/structure/B12185128.png)


![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B12185144.png)
![6-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B12185153.png)

![2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12185163.png)
![4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide](/img/structure/B12185168.png)
![2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B12185171.png)

![1-(diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine](/img/structure/B12185187.png)
![methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate](/img/structure/B12185197.png)
